



Application Notes and Protocols for Ro 28-1675 in In Vitro Assays

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 28-1675 is a potent, small-molecule allosteric activator of glucokinase (GK), a key enzyme in glucose metabolism and insulin secretion. [1][2][3] As a critical regulator of glucose homeostasis, glucokinase serves as an attractive therapeutic target for type 2 diabetes. [3][4] Ro 28-1675 enhances the activity of glucokinase, leading to increased glucose phosphorylation, and consequently, stimulates insulin secretion from pancreatic β -cells and increases glucose uptake and glycogen synthesis in the liver. [5][6] These application notes provide detailed protocols for utilizing Ro 28-1675 in various in vitro assays to characterize its activity and downstream cellular effects.

Mechanism of Action

Ro 28-1675 binds to an allosteric site on the glucokinase enzyme, distinct from the glucose-binding site.[3][4] This binding event induces a conformational change in the enzyme, resulting in increased catalytic activity. The activation of glucokinase by **Ro 28-1675** is characterized by an increase in the enzyme's maximal velocity (Vmax) and a decrease in the glucose concentration required for half-maximal activity (S0.5 or K0.5), effectively increasing the enzyme's affinity for glucose.[6] Notably, **Ro 28-1675** can also reverse the inhibitory effect of the glucokinase regulatory protein (GKRP).[1][6]



Quantitative Data Summary

The following table summarizes the key quantitative parameters of **Ro 28-1675** in various in vitro assays.

Parameter	Value	Assay Condition	Source
EC50 (Glucokinase Activation)	54 nM	Glucokinase luminescence assay with 4 nM GK, 10 μM ATP, and 5 mM glucose.	[2]
EC50 (GK/GKRP Assay)	90 nM	Glucokinase/GKRP luminescence assay with 4 nM GK, 50 nM GKRP, 10 µM ATP, and 5 mM glucose.	[2]
Effect on Glucokinase Kinetics (at 3 μM Ro 28-1675)	~1.5-fold increase in Vmax; S0.5 decreased from 8.6 mM to 2.0 mM	In vitro glucokinase activity assay.	[6]
Effect on Glucokinase Kinetics (at 20 μM Ro 28-1675)	30% increase in kcat; 10-fold decrease in glucose K0.5	In vitro enzymatic assays with recombinant human pancreatic β-cell glucokinase.	[7]
Stimulation of Intracellular Calcium ([Ca2+]i)	500 nM Ro 28-1675 in 3 mM glucose led to constitutively high [Ca2+]i	Isolated mouse pancreatic islets.	[8]

Experimental Protocols

Biochemical Assay: Glucokinase Activity (NADPH-Coupled Assay)



This protocol describes a standard coupled-enzyme assay to measure the activity of glucokinase by monitoring the production of NADPH, which is proportional to the formation of glucose-6-phosphate.

Materials:

- Recombinant human glucokinase (GK)
- Ro 28-1675 (dissolved in DMSO)
- D-Glucose
- Adenosine triphosphate (ATP)
- Nicotinamide adenine dinucleotide phosphate (NADP+)
- Glucose-6-phosphate dehydrogenase (G6PDH)
- Magnesium chloride (MgCl2)
- Assay Buffer (e.g., 25 mM HEPES, pH 7.4, 1 mM DTT, 0.05% BSA)
- 96-well microplate (UV-transparent)
- Microplate reader capable of measuring absorbance at 340 nm

Protocol:

- · Prepare Reagents:
 - Prepare a stock solution of Ro 28-1675 in DMSO. Further dilute in assay buffer to desired concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.
 - Prepare stock solutions of glucose, ATP, NADP+, and MgCl2 in assay buffer.
- Assay Reaction Mixture:
 - In each well of the microplate, prepare a reaction mixture containing:



- Assay Buffer
- Glucokinase (e.g., 4 nM final concentration)
- Glucose-6-phosphate dehydrogenase (e.g., 1 unit/mL)
- NADP+ (e.g., 1 mM)
- MgCl2 (e.g., 5 mM)
- ATP (e.g., 240 µM)
- Varying concentrations of glucose (e.g., 5, 10, 20 mM)
- Ro 28-1675 at desired concentrations or vehicle control (DMSO).
- Initiate the Reaction:
 - The reaction can be initiated by the addition of either glucose or ATP.
- Measurement:
 - Immediately place the plate in a microplate reader pre-set to 37°C.
 - Measure the increase in absorbance at 340 nm over time (kinetic mode). The rate of NADPH production is directly proportional to the glucokinase activity.
- Data Analysis:
 - Calculate the initial reaction velocity (rate of change in absorbance per minute).
 - Plot the velocity against the concentration of Ro 28-1675 to determine the EC50.
 - To determine the effect on glucose kinetics, plot the velocity against varying glucose concentrations in the presence and absence of Ro 28-1675 and fit the data to the Hill equation.



Cell-Based Assay: Intracellular Calcium Measurement in Pancreatic Islets

This protocol describes how to measure the effect of **Ro 28-1675** on glucose-stimulated intracellular free Ca2+ concentration ([Ca2+]i) in isolated pancreatic islets using a fluorescent calcium indicator.

Materials:

- Isolated pancreatic islets (e.g., from mouse)
- Ro 28-1675 (dissolved in DMSO)
- Fura-2 AM (calcium indicator)
- Pluronic F-127
- Krebs-Ringer Bicarbonate (KRB) buffer supplemented with HEPES and BSA, containing varying glucose concentrations (e.g., 3 mM for low glucose and 20 mM for high glucose).
- Perfusion system for microscopy
- Fluorescence microscope equipped with a ratiometric imaging system (e.g., excitation at 340 nm and 380 nm, emission at 510 nm).

Protocol:

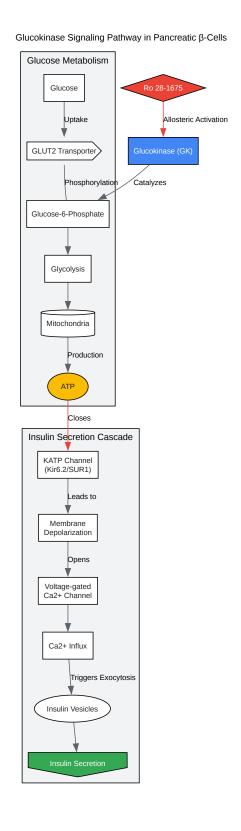
- Islet Preparation:
 - Isolate pancreatic islets using standard collagenase digestion methods.
 - Culture islets overnight in a suitable culture medium (e.g., RPMI-1640) to allow recovery.
- Fura-2 AM Loading:
 - Incubate the islets in KRB buffer containing a low glucose concentration (e.g., 3 mM),
 Fura-2 AM (e.g., 1-5 μM), and Pluronic F-127 (e.g., 0.02%) for 30-60 minutes at 37°C.



- Wash the islets with fresh KRB buffer to remove excess dye.
- · Calcium Imaging:
 - Transfer the loaded islets to a perfusion chamber on the stage of the fluorescence microscope.
 - Perfuse the islets with KRB buffer containing a low glucose concentration (e.g., 3 mM) to establish a baseline [Ca2+]i level.
 - Switch the perfusion to KRB buffer containing the desired concentration of Ro 28-1675 (e.g., 500 nM) in low glucose and record the changes in [Ca2+]i.
 - Alternatively, to observe the potentiation of glucose-stimulated calcium influx, perfuse with a sub-stimulatory glucose concentration in the presence and absence of Ro 28-1675.
- Data Acquisition and Analysis:
 - Acquire fluorescence images at excitation wavelengths of 340 nm and 380 nm, and an emission wavelength of 510 nm.
 - Calculate the ratio of the fluorescence intensities (F340/F380), which is proportional to the intracellular calcium concentration.
 - Plot the F340/F380 ratio over time to visualize the dynamic changes in [Ca2+]i in response to Ro 28-1675.

Visualizations



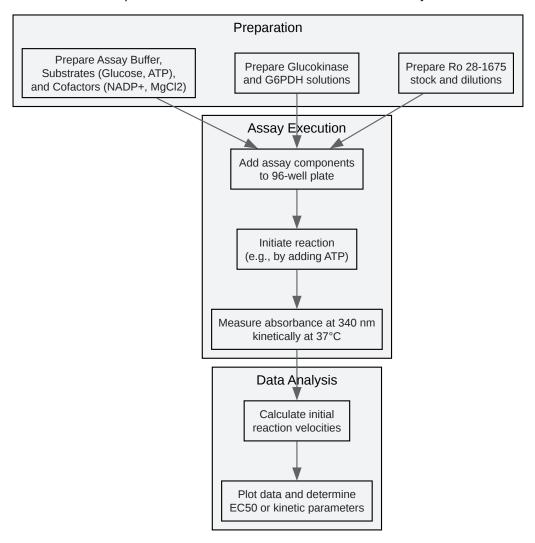


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Caption: Glucokinase signaling pathway in pancreatic β -cells.



Experimental Workflow for In Vitro Glucokinase Assay



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Caption: Workflow for in vitro glucokinase activity assay.



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